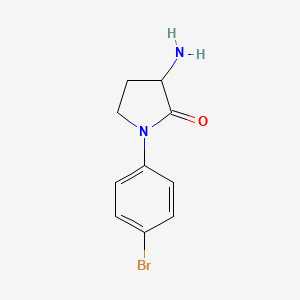![molecular formula C10H13N3S B1398996 3-méthyl-1-[1-(3-thiényl)éthyl]-1H-pyrazol-5-amine CAS No. 1249580-46-8](/img/structure/B1398996.png)
3-méthyl-1-[1-(3-thiényl)éthyl]-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic uses in treating various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
Applications De Recherche Scientifique
Agents antimicrobiens
Les dérivés du pyrazole, tels que la « 3-méthyl-1-[1-(3-thiényl)éthyl]-1H-pyrazol-5-amine », ont été synthétisés et évalués comme puissants agents antimicrobiens . Ces composés ont montré une activité antimicrobienne significative contre diverses souches, notamment E. coli, B. mycoides et C. albicans .
Synthèse des dérivés du thiadiazole
Les dérivés du pyrazole sont utilisés comme matières de départ dans la synthèse de dérivés du 1,3,4-thiadiazole . Ces dérivés du thiadiazole ont été conçus et synthétisés à l’aide du bromure de N-(4-nitrophényl)acétohydrazonoyle et de la 1-[3,5-diméthyl-1-(4-nitrophényl)-1H-pyrazol-4-yl]éthan-1-one .
Composés biologiquement actifs
Les analogues à base de thiophène, tels que la « this compound », ont été étudiés par un nombre croissant de scientifiques comme une classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d’améliorer les composés avancés présentant une variété d’effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils jouent un rôle important dans le développement de semi-conducteurs organiques .
Transistors organiques à effet de champ (OFET)
Les molécules contenant le système cyclique du thiophène ont été utilisées dans la fabrication de transistors organiques à effet de champ (OFET) .
Diodes électroluminescentes organiques (OLED)
Les molécules à médiation thiophène sont également utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) .
Propriétés pharmacologiques
Le système cyclique du thiophène présente de nombreuses propriétés pharmacologiques, telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses .
Synthèse d’autres composés hétérocycliques
Les dérivés du pyrazole sont utilisés dans la synthèse de divers composés contenant de l’azote, de l’oxygène, du soufre et du sélénium .
Mécanisme D'action
Target of Action
Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to significant changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial activity .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial effects .
Analyse Biochimique
Biochemical Properties
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
5-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-5-10(11)13(12-7)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVTWWAJUSXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



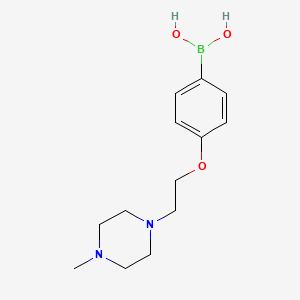
![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)

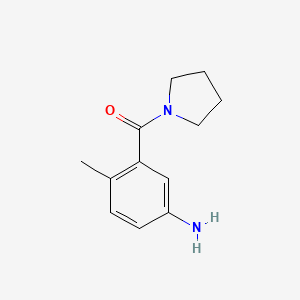
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
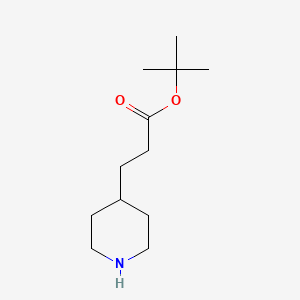



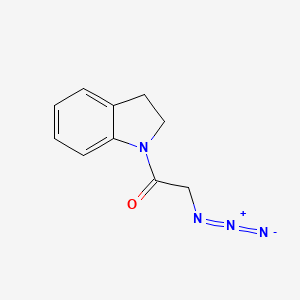


![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
